molecular formula C15H16N4O2 B5844779 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 4874-80-0

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide

Cat. No.: B5844779
CAS No.: 4874-80-0
M. Wt: 284.31 g/mol
InChI Key: PTGNZHCVQGQKEV-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12732577 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Research on 1H-Pyrazolo[3,4-b]quinolines has increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .

Biochemical Analysis

Biochemical Properties

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting downstream signaling pathways . Additionally, N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can alter the expression of genes related to apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cell signaling . Additionally, N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability . In in vitro studies, it has been observed that the effects of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as promoting cell survival and proliferation . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the impact of the compound changes significantly at specific dosage levels .

Metabolic Pathways

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of the compound .

Transport and Distribution

The transport and distribution of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide within tissues can also influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is essential for its function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins . The subcellular localization of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can significantly impact its activity and function .

Properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-19-15-11(14(18-19)17-13(20)9-21-2)8-10-6-4-5-7-12(10)16-15/h4-8H,3,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGNZHCVQGQKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359040
Record name N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-80-0
Record name N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.